Thymine dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

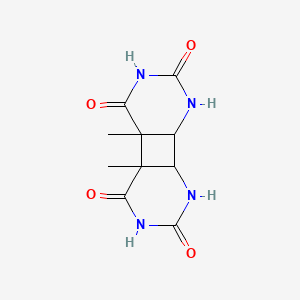

Thymine dimer is a member of the class of cyclobutadipyrimidines. It is characterized by its hexahydro-1,3,6,8-tetraazabiphenylene-2,4,5,7-tetrone structure, with two additional methyl substituents at positions 4a and 4b

Méthodes De Préparation

The synthesis of Thymine dimer involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s availability for various applications.

Analyse Des Réactions Chimiques

Thymine dimer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of higher oxidation state derivatives, while reduction reactions may yield reduced forms of the compound.

Applications De Recherche Scientifique

Biological Implications

1.1 DNA Damage and Repair Mechanisms

Thymine dimers are one of the most common forms of DNA damage induced by UV light. They disrupt normal base pairing, leading to mutations if not repaired. The cellular mechanisms for repairing these lesions include:

- Photoreactivation: This process utilizes photolyase enzymes that absorb light and catalyze the repair of thymine dimers through a radical mechanism, completing the reaction within subnanosecond timescales .

- Nucleotide Excision Repair (NER): This pathway recognizes and excises damaged DNA segments, including thymine dimers, followed by synthesis of new DNA to fill the gap .

These repair mechanisms are crucial for maintaining genetic integrity and preventing skin cancers associated with UV exposure.

1.2 Mutagenesis Studies

Thymine dimers serve as a model for studying mutagenesis. Research indicates that their presence can influence DNA supercoiling dynamics, potentially affecting how repair enzymes locate and rectify damage . Molecular dynamics simulations have shown that thymine dimers can alter the structural properties of DNA, facilitating localized repair processes .

Nanotechnology Applications

2.1 DNA Nanocircuitry

Thymine dimers are explored in the development of DNA-based nanocircuits. Their ability to form stable structures allows researchers to create molecular switches that can be used in biosensing applications or as components in nanoelectronic devices. Experiments have demonstrated that specific metal complexes can mediate this compound repair, enhancing the functionality of these circuits .

2.2 Photonic Devices

The unique photophysical properties of thymine dimers are leveraged in photonic applications. Research has shown that thymine dimers can be used in light-harvesting systems or as components in photonic devices due to their ability to absorb and emit light efficiently .

Therapeutic Applications

3.1 Phototherapy for Skin Conditions

Thymine dimers play a role in phototherapy treatments for skin conditions like psoriasis and vitiligo. By utilizing controlled UV exposure, therapies can induce localized this compound formation, which is subsequently repaired by natural cellular mechanisms, promoting skin regeneration .

3.2 Cancer Research

Understanding the formation and repair of thymine dimers is critical in cancer research, particularly regarding UV-induced skin cancers. Studies have shown that flavonols can mitigate UV-induced damage by enhancing antioxidant defenses against this compound formation .

Case Studies

Mécanisme D'action

The mechanism of action of Thymine dimer involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Thymine dimer can be compared with other similar compounds, such as other cyclobutadipyrimidines. Its uniqueness lies in the presence of the additional methyl groups at positions 4a and 4b, which confer distinct chemical properties and reactivity. Similar compounds include cyclobutane this compound and other derivatives of cyclobutadipyrimidine . These compounds share a similar core structure but differ in their substituents and specific chemical properties.

Propriétés

Formule moléculaire |

C10H12N4O4 |

|---|---|

Poids moléculaire |

252.23 g/mol |

Nom IUPAC |

7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |

Clé InChI |

ASJWEHCPLGMOJE-UHFFFAOYSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

SMILES canonique |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.